1-(2,3-Difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
CAS No.: 2246773-50-0
Cat. No.: VC3215266
Molecular Formula: C18H23BF2N2O2
Molecular Weight: 348.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2246773-50-0 |
|---|---|
| Molecular Formula | C18H23BF2N2O2 |
| Molecular Weight | 348.2 g/mol |
| IUPAC Name | 1-[(2,3-difluorophenyl)methyl]-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
| Standard InChI | InChI=1S/C18H23BF2N2O2/c1-11-15(19-24-17(3,4)18(5,6)25-19)12(2)23(22-11)10-13-8-7-9-14(20)16(13)21/h7-9H,10H2,1-6H3 |
| Standard InChI Key | VZZZXCLQCFBMCO-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)CC3=C(C(=CC=C3)F)F)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)CC3=C(C(=CC=C3)F)F)C |
Introduction
Structural Characteristics and Physical Properties
Molecular Identity and Composition
1-(2,3-Difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-1H-pyrazole is a complex organic molecule containing multiple functional groups. The structural framework consists of a pyrazole core substituted with methyl groups at positions 3 and 5, while position 4 features a tetramethyl dioxaborolane moiety and position 1 contains a 2,3-difluorobenzyl group. This arrangement creates a molecule with both aromatic character and a reactive boron center.
Physical and Chemical Properties
While specific physical data for the 2,3-difluoro variant is limited in the available literature, properties can be reasonably inferred from structurally similar compounds. Based on related pyrazole-boronate esters, the compound is expected to exist as a crystalline solid at room temperature. The presence of the pinacol boronate ester group contributes to increased lipophilicity compared to unsubstituted pyrazoles.
| Functional Group | Contribution to Properties |
|---|---|
| Pyrazole ring | Aromatic character, hydrogen bond acceptor capability |
| 2,3-Difluorobenzyl | Increased lipophilicity, electron-withdrawing effects |
| Dioxaborolane | Lewis acidity, potential for transmetalation reactions |
| Methyl substituents | Enhanced lipophilicity, steric effects |
The boronate ester functionality is particularly significant as it serves as a masked form of a boronic acid, providing enhanced stability while maintaining reactivity for various transformations.
Structural Comparison with Similar Compounds
The structural features of 1-(2,3-Difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-1H-pyrazole can be better understood through comparison with related compounds:
Synthesis Methodologies
Synthetic Routes
The synthesis of 1-(2,3-Difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-1H-pyrazole likely follows similar protocols to those established for related pyrazole-boronate compounds. Based on known synthetic methods for the 2,6-difluoro analog and similar compounds, several possible synthetic routes can be proposed:
-
N-alkylation of a pre-formed 3,5-dimethyl-4-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-1H-pyrazole with an appropriate 2,3-difluorobenzyl halide.
-
Borylation of a preformed 1-(2,3-difluoro-benzyl)-3,5-dimethyl-1H-pyrazole using bis(pinacolato)diboron with a transition metal catalyst.
-
Sequential construction of the pyrazole ring after attachment of the 2,3-difluorobenzyl group to an appropriate precursor.
The most common approach likely involves the N-alkylation strategy, which can be performed under basic conditions similar to those described for related compounds .
Reaction Conditions and Parameters
For the N-alkylation approach, typical reaction conditions would involve:
A representative procedure would involve the addition of sodium hydride to a solution of 3,5-dimethyl-4-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-1H-pyrazole in DMF at 0°C, followed by warming to room temperature for complete deprotonation, then addition of the 2,3-difluorobenzyl halide and heating if necessary to complete the reaction .
Purification and Characterization
Following synthesis, the crude product would typically require purification to remove unreacted starting materials and byproducts. Standard purification methods include:
-
Column chromatography on silica gel, typically using a gradient of dichloromethane and tert-butyl methyl ether or petroleum ether and ethyl acetate as mobile phases .
-
Recrystallization from appropriate solvent systems.
Characterization of the final compound would rely on a combination of analytical techniques:
| Analytical Method | Information Provided |
|---|---|
| NMR spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) | Structural confirmation, purity assessment |
| Mass spectrometry | Molecular weight confirmation (expected M+H⁺ = 349.2) |
| Elemental analysis | Confirmation of elemental composition |
| HPLC | Purity determination |
| X-ray crystallography | Definitive three-dimensional structure (if crystalline) |
Chemical Reactivity and Applications
Reactivity Profile
The reactivity of 1-(2,3-Difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-1H-pyrazole is primarily determined by the boronate ester functionality at the 4-position of the pyrazole ring. This group makes the compound particularly useful as a building block in various transformations:
-
Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form new carbon-carbon bonds.
-
Chan-Lam coupling with amines, phenols, or thiols to form carbon-heteroatom bonds.
-
Oxidation to the corresponding hydroxypyrazole derivative.
-
Transmetalation reactions to form organometallic intermediates.
Applications in Organic Synthesis
| Reagents | Conditions | Expected Products |
|---|---|---|
| Aryl halide, Pd catalyst, base | Dioxane/water, 80-110°C | 4-arylpyrazole derivatives |
| Vinyl halide, Pd catalyst, base | THF, room temperature to 60°C | 4-vinylpyrazole derivatives |
| Heteroaryl halide, Pd catalyst, base | DMF, 80-100°C | 4-heteroarylpyrazole derivatives |
These transformations would generate libraries of compounds with potential medicinal chemistry applications.
Structure-Activity Relationships
Electronic and Steric Considerations
The structure of 1-(2,3-Difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-1H-pyrazole features several key elements that influence its properties and potential biological activities:
-
The pyrazole ring provides a planar, aromatic scaffold with specific electronic properties and hydrogen-bonding capabilities.
-
The 2,3-difluorobenzyl group introduces electron-withdrawing effects that alter the electronics of the pyrazole nitrogen to which it is attached. The specific 2,3-positioning of the fluorine atoms creates an electronic environment distinct from other substitution patterns.
-
The methyl groups at positions 3 and 5 of the pyrazole ring provide steric bulk and increased lipophilicity.
-
The tetramethyl dioxaborolane moiety serves as a masked form of a boronic acid, providing both stability and reactivity potential.
| Compound Type | Biological Activity | Structural Features Contributing to Activity |
|---|---|---|
| N-benzylated pyrazoles | Kinase inhibition | N-benzyl group serves as a hydrophobic binding element |
| Fluorinated aromatics | Enhanced membrane permeability | Fluorine substituents increase lipophilicity and metabolic stability |
| Boron-containing compounds | Proteasome inhibition | Boron center acts as electrophilic site for nucleophilic attack |
| 3,5-Dimethylpyrazoles | Anti-inflammatory activity | Methyl groups optimize binding to target proteins |
The specific 2,3-difluoro substitution pattern may confer unique binding properties compared to the more commonly studied 2,6-difluoro pattern, potentially altering interactions with biological targets.
Analytical Methods and Characterization
Spectroscopic Analysis
The structural confirmation of 1-(2,3-Difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-1H-pyrazole would typically involve multiple spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show signals for the methyl groups at the 3,5-positions of pyrazole, the methylene of the benzyl group, the aromatic protons of the difluorobenzyl group, and the methyl groups of the dioxaborolane moiety.
-
¹³C NMR would display resonances for all carbon atoms in the structure.
-
¹⁹F NMR would show two distinct signals for the fluorine atoms at the 2,3-positions of the benzyl group.
-
¹¹B NMR would confirm the presence of the boronate ester.
Mass Spectrometry:
Expected mass spectral data would include:
-
Molecular ion peak [M+H]⁺ at m/z 349.2
-
Fragmentation patterns characteristic of the difluorobenzyl and dioxaborolane moieties
Chromatographic Methods
For purity assessment and isolation, various chromatographic techniques would be applicable:
| Technique | Conditions | Application |
|---|---|---|
| HPLC | C18 column, acetonitrile/water gradient | Purity determination, preparative isolation |
| TLC | Silica gel, dichloromethane/methanol | Reaction monitoring, purification guidance |
| Flash chromatography | Silica gel, petroleum ether/ethyl acetate | Preparative purification |
Typical retention time for related compounds under standard HPLC conditions (Acquity UPLC BEH C18, 2.1×50mm, 1.7 micron) would be approximately 1.2-4.3 minutes, depending on the specific gradient employed .
Physical Property Determination
Key physical properties that would be determined for complete characterization include:
-
Melting point (likely in the range of 58-61°C based on related compounds)
-
Solubility profile in various solvents
-
Partition coefficient (LogP)
-
pKa values
-
Crystallographic data (if applicable)
These physical parameters would be essential for assessing the compound's utility in various applications and for predicting its behavior in biological systems or chemical reactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume